(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid is an Fmoc-protected non-proteinogenic amino acid derivative. The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The compound features a chiral center at the α-carbon (S-configuration), a methyl branch at the β-carbon, and an oct-7-ynoic acid side chain.
Properties
Molecular Formula |
C24H25NO4 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid |
InChI |
InChI=1S/C24H25NO4/c1-3-4-5-10-15-24(2,22(26)27)25-23(28)29-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h1,6-9,11-14,21H,4-5,10,15-16H2,2H3,(H,25,28)(H,26,27)/t24-/m0/s1 |
InChI Key |
AWENJBOFGNPXLM-DEOSSOPVSA-N |
Isomeric SMILES |
C[C@](CCCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(CCCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid generally follows a route that includes:
- Starting from the corresponding amino acid or amino acid derivative.
- Protection of the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group.
- Introduction of the 2-methyloct-7-ynoic acid side chain.
- Purification and characterization of the final product.
The Fmoc group is widely used in peptide chemistry for temporary protection of amino groups due to its stability and ease of removal.
Detailed Preparation Steps
Protection of the Amino Group with Fmoc
The amino acid precursor (often the free amino acid or its salt) is reacted with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) to form the Fmoc-protected amino acid. This step is typically performed under basic aqueous or mixed solvent conditions to facilitate nucleophilic attack by the amino group.
-
- Solvent: Acetone/water or other polar aprotic solvents
- Base: Sodium bicarbonate or similar mild base
- Temperature: Ambient to slightly elevated
- Reaction time: Overnight stirring to ensure complete reaction
Workup: Removal of solvent under reduced pressure, extraction with organic solvents (e.g., ethyl acetate), acidification to precipitate the product, washing, and drying.
Installation of the Alkyne Side Chain
The alkyne functionality at the 7th carbon of the octanoic acid side chain is introduced either by:
- Starting from an alkyne-containing amino acid derivative, or
- Performing a side-chain elongation reaction involving alkynylation.
This step requires careful control of stereochemistry to maintain the (S)-configuration.
Purification and Crystallization
The crude product is purified by recrystallization, often using solvents such as sherwood oil and ethyl acetate, to achieve high purity (typically >95%).
Representative Preparation Method from Patent Literature
A closely related synthetic method, though for a similar Fmoc-protected amino acid derivative, is described in Chinese patent CN102718739A, which provides insights applicable to the preparation of the target compound:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of amino acid (e.g., levodopa) with Fmoc N-hydroxysuccinimide ester | Molar ratio amino acid: base (NaHCO3) 1:1–6; solvent acetone; stirring overnight | Ensures formation of Fmoc-acyl amino acid |
| 2 | Removal of acetone by distillation, extraction with ethyl acetate, acidification, and washing | pH adjustment to acidic range; multiple washings | Purifies Fmoc-protected intermediate |
| 3 | Reaction of Fmoc-acyl amino acid with 2,2-dimethoxypropane in tetrahydrofuran (THF) | Catalyst: pyridinium p-toluenesulfonate; reflux 0.5–50 hours | Protects or modifies side chain, analogous to alkyne introduction |
| 4 | Concentration, recrystallization in sherwood oil/ethyl acetate | Cooling overnight for crystallization | Yields product with ~97% purity and ~72% yield |
This method emphasizes the use of THF as a solvent and pyridinium p-toluenesulfonate as a catalyst for side-chain modification, which could be adapted for the alkyne side chain installation in the target compound.
Summary Table of Key Preparation Parameters
| Parameter | Detail |
|---|---|
| Starting Material | Amino acid precursor (e.g., (S)-2-methyloct-7-ynoic acid) or derivative |
| Protecting Group | 9-Fluorenylmethoxycarbonyl (Fmoc) via Fmoc-OSu |
| Solvents | Acetone, tetrahydrofuran (THF), ethyl acetate, sherwood oil |
| Catalysts | Pyridinium p-toluenesulfonate (for side-chain modification) |
| Reaction Conditions | Ambient to reflux temperatures; overnight stirring to several hours reflux |
| Purification | Extraction, acidification, recrystallization |
| Yield | Approx. 70-75% (based on related analog synthesis) |
| Purity | >95% (typically ~97%) |
Research Findings and Notes
- The Fmoc protection step is well-established and critical for the stability of the amino group during subsequent synthetic steps.
- The alkyne side chain introduction requires conditions that preserve stereochemistry and avoid side reactions.
- The use of pyridinium p-toluenesulfonate as a catalyst in THF facilitates efficient side-chain modification.
- Purification by recrystallization in sherwood oil and ethyl acetate provides high purity suitable for peptide synthesis applications.
- Handling and storage conditions significantly affect compound stability, with low temperatures and inert atmosphere recommended.
Chemical Reactions Analysis
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The Fmoc group can be substituted under specific conditions to introduce different functional groups.
Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted reactions. The alkyne group can participate in click chemistry reactions, which are widely used in bioconjugation and material science .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related Fmoc-protected amino acids, focusing on molecular properties, hazards, synthesis, and applications.
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
*Target compound data inferred from analogs.
Key Observations :
- Side Chain Length and Unsaturation: The target compound’s oct-7-ynoic acid chain is longer and contains a triple bond compared to shorter analogs like pent-4-ynoic acid .
- Branching: The 2-methyl group distinguishes it from linear analogs (e.g., ’s 6-methylheptanoic acid).
- Functional Groups : Unlike charged () or aromatic derivatives (), the target compound’s alkyne may enhance reactivity in bioorthogonal chemistry.
Table 2: Hazard Comparison (GHS Classification)
*Inferred from analogs with similar Fmoc backbones.
Key Observations :
- Common Hazards: Most Fmoc-protected amino acids exhibit acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .
- Respiratory Risks : Compounds with volatile substituents (e.g., ) show H335 (respiratory irritation), possibly due to dust formation during handling.
Biological Activity
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid, commonly referred to as Fmoc-amino acid derivative, is a complex organic compound that exhibits notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound possesses a unique structure characterized by the presence of a fluorene moiety and an amino acid backbone. Its molecular formula is , with a molecular weight of 410.46 g/mol. The fluorene group enhances its lipophilicity, which can significantly influence its biological interactions and pharmacokinetics.
Mechanisms of Biological Activity
- Enzyme Inhibition :
-
Receptor Interaction :
- Similar derivatives have shown interactions with specific receptors involved in metabolic pathways, suggesting that this compound may also modulate receptor activity. For instance, compounds with analogous structures have been associated with anti-inflammatory and anticancer effects due to their ability to interact with cellular signaling pathways.
- Cell Cycle Regulation :
Pharmacological Applications
The biological activity of this compound suggests several potential applications:
- Anticancer Agents : Due to its ability to affect cell cycle dynamics and induce apoptosis, it may serve as a lead compound in developing new anticancer therapies.
- Anti-inflammatory Drugs : Its structural characteristics may allow it to function as an anti-inflammatory agent by inhibiting specific inflammatory pathways.
- Drug Development : The compound's interaction with metabolic enzymes makes it a candidate for further research in drug development, particularly in optimizing bioavailability and therapeutic efficacy.
Case Studies
Several studies have investigated the biological effects of fluorene-derived compounds:
- Study on Anticancer Activity :
- Anti-inflammatory Effects :
- Metabolic Studies :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O5 |
| Molecular Weight | 410.46 g/mol |
| CYP Enzyme Inhibition | CYP1A2 (Inhibitor), CYP2C9 (Inhibitor) |
| Solubility | Moderately soluble |
| Bioavailability | High |
| Potential Applications | Anticancer, Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
